1,1'-Bi-2-naphthol

Catalog No.
S1533421
CAS No.
18531-94-7
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bi-2-naphthol

CAS Number

18531-94-7

Product Name

1,1'-Bi-2-naphthol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Synonyms

(R)-[1,1’-Binaphthalene]-2,2’-diol; (R)-(+)-[1,1’-Binaphthalene]-2,2’-diol; (+)-(R)-2,2’-Dihydroxy-1,1’-binaphthyl; (+)-1,1’-Bi-2-naphthol; (+)-1,1’-Binaphthyl-2,2’-diol; (+)-1,1’-Bis(2-naphthol); (+)-2,2’-Binaphthol; (+)-2,2’-Dihydroxy-1,1’-binaphth

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Chiral Recognition and Separation

One of the most prominent applications of 1,1'-Bi-2-naphthol lies in its ability to recognize and separate other chiral molecules. Due to its own chirality, binol can form complexes with other chiral molecules through interactions between their functional groups. These interactions can be tailored through the design of different derivatives of 1,1'-Bi-2-naphthol, leading to selective recognition and separation of specific enantiomers. This property has found significant applications in various fields, including:

  • Pharmaceutical Science: Enantiomers of drugs can have different therapeutic effects and even side effects. 1,1'-Bi-2-naphthol derivatives are employed in chromatographic techniques to separate and purify desired enantiomers of drugs, ensuring their efficacy and safety.
  • Natural Product Research: Many natural products exist as chiral molecules, and their separation is crucial for understanding their biological functions. 1,1'-Bi-2-naphthol derivatives are utilized in various analytical techniques to isolate and identify specific enantiomers of natural products, aiding in the discovery of new drugs and understanding their mechanisms of action.

Asymmetric Catalysis

,1'-Bi-2-naphthol can be used as a catalyst in various organic reactions, promoting the formation of specific stereoisomers. By forming complexes with starting materials, binol can influence the reaction pathway and favor the formation of the desired product with a specific chirality. This application is particularly valuable in the synthesis of chiral molecules, which are crucial for various fields such as:

  • Fine Chemicals and Pharmaceuticals: Many fine chemicals and pharmaceuticals require specific chirality for their desired function. Asymmetric catalysis using 1,1'-Bi-2-naphthol derivatives allows for the efficient and selective synthesis of these molecules, contributing to the development of new drugs and materials.
  • Agrochemicals: Enantiomers of agrochemicals can have different effects on target organisms and non-target species. Asymmetric catalysis with 1,1'-Bi-2-naphthol derivatives enables the production of environmentally friendly and targeted agrochemicals with minimal impact on non-target organisms.

Other Applications

Beyond chiral recognition and separation, and asymmetric catalysis, 1,1'-Bi-2-naphthol finds applications in other research areas, including:

  • Material Science: 1,1'-Bi-2-naphthol derivatives can be incorporated into various materials to impart specific properties, such as chirality, luminescence, and self-assembly capabilities.
  • Sensor Technology: Functionalized 1,1'-Bi-2-naphthol derivatives can be used as selective sensors for detecting various chemicals and biological molecules.

1,1'-Bi-2-naphthol, commonly abbreviated as BINOL, is an organic compound widely used as a chiral ligand in transition-metal catalyzed asymmetric synthesis. BINOL's significance lies in its ability to induce chirality in reaction products, leading to the formation of enantiomerically enriched molecules, crucial for the development of pharmaceuticals and other chiral materials [].


Molecular Structure Analysis

BINOL possesses a unique structure with two naphthalene rings linked by a central carbon-carbon bond. The key feature is its axial chirality. The two hydroxyl groups (OH) are positioned on the same side (R or S) of the biaryl axis, creating two non-superimposable mirror images, the R-BINOL and S-BINOL enantiomers. This chirality allows BINOL to interact differently with reactant molecules, directing the formation of a specific enantiomer in a chemical reaction.


Chemical Reactions Analysis

Synthesis

BINOL can be synthesized through various methods, with the most common route involving the condensation of two equivalents of β-naphthol in the presence of a Lewis acid catalyst like sulfuric acid [].

Balanced chemical equation for BINOL synthesis:

C₁₀H₇OH + H₂SO₄ → C₂₀H₁₄O₂ + H₂O (β-naphthol) (BINOL)

Other Relevant Reactions

BINOL's primary function lies in its role as a ligand in asymmetric catalysis. As a ligand, BINOL coordinates with a transition metal center, forming a chiral catalyst complex. This complex then interacts with reactant molecules in a stereoselective manner, favoring the formation of one enantiomer over the other []. The specific reactions involved depend on the chosen transition metal and the desired product.


Physical And Chemical Properties Analysis

  • Melting point: 205-211 °C
  • Boiling point: Decomposes before boiling
  • Solubility: Low solubility in water, soluble in organic solvents like dichloromethane and THF []
  • Stability: Relatively stable under ambient conditions, but can undergo racemization (conversion between enantiomers) at high temperatures

BINOL's mechanism of action in asymmetric catalysis relies on its ability to create a chiral environment around the transition metal center. The two enantiomers of BINOL (R-BINOL and S-BINOL) interact differently with the reactant molecules due to their spatial arrangement. This differential interaction dictates which enantiomer of the product is preferentially formed []. The specific details of the mechanism depend on the transition metal and the reaction involved.

XLogP3

5.3

Appearance

Powder

Melting Point

215.5 °C

UNII

M6IDZ128WT

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

18531-94-7
18531-99-2
602-09-5

Wikipedia

1,1'-bi-2-naphthol

General Manufacturing Information

[1,1'-Binaphthalene]-2,2'-diol: ACTIVE

Dates

Modify: 2023-08-15
Jolliffe et al. Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. Nature Chemistry, doi: 10.1038/nchem.2710, published online 23 January 2017
Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021

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